Malakin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-11,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWFUEBTMMXDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279863 | |
| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-45-6 | |
| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malakin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-ETHOXYPHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Reaction Pathways of Malakin
Overview of Primary Synthetic Routes for p-Phenetidin-Derived Salicylate (B1505791) Esters
The synthesis of salicylate esters derived from p-phenetidin serves as a foundational approach for obtaining precursors to more complex structures like Malakin. A common method involves the esterification of salicylic (B10762653) acid or its derivatives with p-phenetidin. This reaction can be catalyzed by acids such as sulfuric acid or boric acid. acs.orgivypanda.com The general scheme involves the reaction of a salicylic acid derivative with an alcohol in the presence of a catalyst to form the corresponding ester. ivypanda.com
One optimized approach for similar salicylate-based compounds involves a one-step synthesis where salicylic acid is reacted with an acyl chloride in the presence of pyridine (B92270) and a suitable solvent like tetrahydrofuran (B95107) (THF). This method has been shown to produce quantitative conversions and high isolated yields (greater than 90%), eliminating the need for extensive purification of the intermediate diacid. nih.gov Solid acid catalysts, such as sulfated zirconia and zeolites, have also been effectively used in the liquid-phase esterification of salicylic acid under reflux conditions, demonstrating high activity and selectivity. researchgate.net
Table 1: Comparison of Catalysts in Salicylate Ester Synthesis
| Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Sulfuric Acid | Reflux | Good | ivypanda.com |
| Boric Acid | Reflux | Moderate | acs.org |
| Pyridine/THF | Room Temperature | >90% | nih.gov |
| Sulfated Zirconia | Reflux | High | researchgate.net |
Detailed Analysis of Cyclization Reactions in this compound Synthesis
Cyclization reactions are critical for constructing the core cyclic structures of many organic molecules. mdpi.com In the context of this compound synthesis, these reactions are pivotal for assembling the final molecular architecture from acyclic precursors. Transition metal-catalyzed cyclizations, in particular, offer efficient routes to a variety of heterocyclic and carbocyclic compounds. iupac.org
Optimized Reaction Conditions and Catalytic Systems
The optimization of reaction conditions is crucial for maximizing yield and selectivity in cyclization reactions. prismbiolab.com Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. scielo.brbeilstein-journals.org For instance, in the synthesis of dihydrobenzofuran neolignans, which involves an oxidative coupling cyclization, silver(I) oxide was identified as a highly efficient oxidant. The use of acetonitrile (B52724) as a solvent provided a good balance between conversion and selectivity. scielo.br
The choice of catalyst is paramount. For example, in the synthesis of phenyl salicylate, various solid acid catalysts such as Al2O3, SiO2, ZrO2, and their sulfated forms, as well as different zeolites, have been investigated to determine the most effective system. researchgate.net Machine learning and Bayesian optimization are increasingly being used to guide the selection of optimal reaction conditions, accelerating the development process. beilstein-journals.orgnih.gov
Table 2: Parameters for Optimization in Cyclization Reactions
| Parameter | Importance | Example of Optimization | Reference |
|---|---|---|---|
| Catalyst | Determines reaction pathway and efficiency | Screening of various solid acid and transition metal catalysts | researchgate.netiupac.org |
| Solvent | Affects solubility, reactivity, and selectivity | Acetonitrile provided the best balance for dihydrobenzofuran synthesis | scielo.br |
| Temperature | Influences reaction rate and side product formation | Optimization to balance kinetics and selectivity | scielo.brresearchgate.net |
| Reaction Time | Affects conversion and potential for degradation | Reduction from 20 to 4 hours without significant loss of yield | scielo.br |
Application of Reflux Methodologies for Efficient Synthesis
Reflux is a widely used technique in organic synthesis to carry out reactions at a constant temperature, which is typically the boiling point of the solvent. solubilityofthings.comutoronto.ca This method is particularly advantageous for reactions that are slow at room temperature, as heating accelerates the reaction rate without the loss of volatile reactants or solvent. studymind.co.uklibretexts.org A standard reflux apparatus consists of a reaction flask, a condenser, and a heat source. libretexts.orgweebly.com
In the synthesis of salicylate esters, refluxing the reaction mixture is a common practice to drive the esterification to completion. acs.orgresearchgate.net The continuous cycle of boiling and condensation ensures that the reaction can proceed for an extended period, maximizing the product yield. solubilityofthings.com The choice of solvent is critical as its boiling point determines the reaction temperature. utoronto.ca
Industrial-Scale Synthetic Approaches for this compound Production
Scaling up a synthetic process from the laboratory to an industrial scale presents numerous challenges, including ensuring process safety, reproducibility, cost-effectiveness, and regulatory compliance. evotec.com The goal is to develop a robust and efficient manufacturing process for the active pharmaceutical ingredient (API). gd3services.comescoaster.com
Process Optimization for Enhanced Yield and Purity
Process optimization is a critical aspect of industrial-scale production, aiming to maximize yield and purity while minimizing costs and environmental impact. gd3services.comlucideon.com This involves a systematic approach to refining various process parameters such as temperature, pressure, reaction time, and catalyst loading. evotec.com Key strategies for optimization include minimizing the number of synthetic steps, maximizing yields, ensuring the availability of starting materials at a low cost, and avoiding hazardous reagents and extreme reaction conditions. gd3services.com
The Quality-by-Design (QbD) approach is a systematic, data-driven methodology used to ensure product quality. evotec.com It involves defining a quality target product profile (QTPP) and identifying critical process parameters that impact product quality. evotec.com
Advanced Purification Techniques in Large-Scale Chemical Production
The purification of the final product is a crucial step in ensuring its quality and meeting regulatory standards. jocpr.com Several advanced purification techniques are employed in large-scale chemical production.
Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating and purifying complex mixtures. jocpr.com Automated chromatography systems have streamlined these processes for industrial applications. jocpr.com
Crystallization and Recrystallization: Crystallization is a common method for obtaining highly pure solid compounds from a solution. openaccesspub.orgwikipedia.org Recrystallization can be used to further enhance the purity of the crystalline product. wikipedia.org
Distillation: This technique is used to separate components of a liquid mixture based on differences in their boiling points and is essential for purifying solvents and liquid products. weebly.comopenaccesspub.org
Filtration and Extraction: Filtration is a mechanical method to separate solids from liquids, while liquid-liquid extraction is used to isolate a compound from a mixture by partitioning it between two immiscible solvents. openaccesspub.orgwikipedia.org
Ion Exchange: This method is particularly useful for removing ionic impurities from solutions and is a key technology for producing high-purity chemicals. 3m.com
Comprehensive Study of this compound Derivatization Strategies
The derivatization of this compound can be approached by targeting its key functional groups: the phenolic hydroxyl group, the imine (azomethine) group, and the aromatic rings. These sites offer opportunities for a variety of chemical transformations to produce a range of derivatives with potentially new properties.
The oxidation of salicylaldehyde-based Schiff bases like this compound can lead to several products, depending on the oxidant and reaction conditions. The phenolic hydroxyl group is a primary site for oxidation.
Potential Oxidative Pathways:
Oxidative Coupling: In the presence of certain oxidizing agents, phenolic compounds can undergo oxidative coupling reactions. For this compound, this could theoretically lead to the formation of dimers or polymers. The reaction would likely proceed via the formation of a phenoxy radical, which could then couple at the ortho or para positions relative to the hydroxyl group.
Quinone Formation: Stronger oxidation may lead to the formation of quinone-type structures. The specifics of the resulting quinone would depend on the substituents present on the aromatic ring.
Oxidative Cyclization: In some cases, intramolecular oxidative cyclization can occur, leading to the formation of heterocyclic systems. For Schiff bases derived from o-aminophenols, oxidative cyclization is a known route to phenoxazinones. While this compound is not derived from an o-aminophenol, analogous cyclizations involving the phenolic oxygen and the imine nitrogen could be envisioned under specific catalytic conditions.
Characterization of Oxidized Species:
The characterization of oxidized this compound derivatives would rely on a combination of spectroscopic techniques.
| Spectroscopic Method | Expected Observations for Oxidized Products |
| FT-IR Spectroscopy | Disappearance or shift of the phenolic O-H stretching band. Appearance of new bands corresponding to C=O stretching in quinone structures. |
| ¹H NMR Spectroscopy | Disappearance of the phenolic proton signal. Shifts in the aromatic proton signals due to changes in the electronic environment. |
| ¹³C NMR Spectroscopy | Appearance of signals corresponding to carbonyl carbons in quinone derivatives. |
| Mass Spectrometry | Determination of the molecular weight of the oxidized products, providing evidence for dimerization or the incorporation of oxygen atoms. |
This table is based on general principles of spectroscopic analysis for the proposed classes of compounds.
The primary site for reduction in the this compound molecule is the imine (C=N) double bond. Reduction of this bond yields a secondary amine derivative.
Reductive Methodologies:
Catalytic Hydrogenation: This is a common method for the reduction of imines. A variety of catalysts can be employed, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere.
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of imines to secondary amines. The reaction is generally performed in an alcoholic solvent. Lithium aluminum hydride (LiAlH₄) can also be used, though it is a more powerful and less selective reducing agent.
Synthesis of a Reduced this compound Derivative:
The reduction of this compound would yield N-(2-hydroxybenzyl)(4-ethoxyphenyl)amine.
Reaction Scheme:
2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol (this compound) + [Reducing Agent] → N-(2-hydroxybenzyl)(4-ethoxyphenyl)amine
Characterization of Reduced Derivatives:
The successful reduction of this compound can be confirmed by the following spectroscopic changes:
| Spectroscopic Method | Expected Observations for Reduced Product |
| FT-IR Spectroscopy | Disappearance of the C=N stretching vibration and the appearance of an N-H stretching band. |
| ¹H NMR Spectroscopy | Disappearance of the imine proton signal and the appearance of a new signal for the N-H proton, as well as signals for the new methylene (B1212753) (CH₂) group. |
| ¹³C NMR Spectroscopy | Disappearance of the imine carbon signal and the appearance of a signal for the new methylene carbon. |
This table outlines the expected spectroscopic data for the secondary amine derivative of this compound.
The aromatic rings of this compound are susceptible to electrophilic substitution, while nucleophilic substitution is less common but can occur under specific conditions.
Electrophilic Aromatic Substitution:
The phenolic hydroxyl group and the ethoxy group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The imine group is generally deactivating. Therefore, electrophilic attack is most likely to occur on the phenol (B47542) ring at the positions ortho and para to the hydroxyl group, and on the aniline (B41778) ring at the position ortho to the ethoxy group.
Potential Electrophilic Substitution Reactions:
Halogenation: Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the aromatic rings.
Nitration: Treatment with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can introduce nitro (NO₂) groups.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₃) can lead to the introduction of sulfonic acid (SO₃H) groups.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, can introduce alkyl or acyl groups onto the aromatic rings.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the this compound core are less favorable. The imine carbon is electrophilic and can be a target for nucleophilic attack, which is the reverse of the formation reaction and can lead to hydrolysis of the Schiff base under certain conditions. Nucleophilic aromatic substitution on the aryl rings would require the presence of strong electron-withdrawing groups, which are not present in the parent this compound structure.
Characterization of Substitution Products:
The characterization of substitution products would involve detailed analysis of their NMR spectra to determine the position and number of substituents on the aromatic rings.
| Reaction Type | Reagents | Potential Product(s) |
| Bromination | Br₂ / FeBr₃ | Bromo-substituted this compound derivatives |
| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted this compound derivatives |
| Reduction | NaBH₄ / CH₃OH | N-(2-hydroxybenzyl)(4-ethoxyphenyl)amine |
This table provides a summary of potential derivatization reactions for this compound.
Biochemical and Molecular Mechanisms of Action of Malakin
Mechanism of Action via DNA Polymerase Theta Inhibition
Malakin has been identified as an inhibitor of DNA polymerase theta (Polθ) . DNA polymerase theta is a unique and multifaceted enzyme that plays a significant role in DNA repair, particularly in alternative non-homologous end joining (alt-NHEJ), also known as theta-mediated end joining (TMEJ) or microhomology-mediated end-joining (MMEJ) breakpointtx.com. This repair pathway is often utilized by cancer cells, especially those deficient in homologous recombination repair pathways, such as those with BRCA mutations breakpointtx.comreparerx.com. By inhibiting the enzymatic activity of Polθ, this compound interferes with this specific DNA repair mechanism.
Interference with DNA Repair and Replication Pathways
The inhibition of DNA polymerase theta by this compound directly impacts DNA repair processes. Polθ is crucial for repairing complex DNA double-strand breaks (DSBs) through the error-prone TMEJ/MMEJ pathway, which is often a backup mechanism when more precise repair pathways like homologous recombination are compromised breakpointtx.com. By blocking Polθ, this compound prevents effective repair via this route, leading to an accumulation of unrepaired DNA damage mdpi.com. This accumulation of DNA damage can have significant consequences for cellular integrity and survival. Furthermore, DNA polymerases are essential for DNA replication. While Polθ's primary role is in repair, its inhibition can indirectly affect replication fork progression or the resolution of stalled replication forks, particularly in the presence of DNA damage, thereby interfering with accurate DNA duplication.
Investigative Biological Activities of Malakin Pre Clinical Academic Focus
Characterization of Antimicrobial Activity
While some reports suggest that Malakin may possess antifungal and antibacterial properties, comprehensive studies characterizing its antimicrobial spectrum are limited. The existing literature does not provide extensive data on its efficacy against a wide range of microbial pathogens.
In Vitro Studies on Bacterial Strain Inhibition
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Elucidation of Anti-Inflammatory Effects in Cellular Models
Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. Research suggests that it may play a role in modulating the expression of genes associated with inflammation, which could be beneficial in conditions characterized by chronic inflammation.
Modulation of Inflammation Markers in Cell Culture Systems
The precise mechanisms through which this compound exerts its anti-inflammatory effects are an area of active investigation. In a study on diet-induced obesity in mice, pear extract, for which this compound is an active component, was found to reduce macrophage infiltration and the expression of pro-inflammatory genes in adipose tissue. However, specific data from in vitro studies on the modulation of key inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture systems are not yet well-documented.
| Cell Line | Inflammatory Marker | Modulation Effect | Quantitative Data (e.g., % reduction, IC50) | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Assessment of Antioxidant Potential and Cellular Oxidative Stress Mitigation
This compound has demonstrated notable antioxidant activity in pre-clinical models. Its chemical structure as a phenolic acid compound suggests a capacity to scavenge free radicals and contribute to the body's antioxidant defenses. A study in rats showed that while a significant portion of this compound is metabolized, its presence in the bloodstream, even in its free form, contributes to antioxidant defenses due to its phenolic hydroxyl group. The same study evaluated its antioxidative activity by measuring its inhibitory effect on lipid peroxidation induced by 2,2'-azobis(2-amidinopropane)dihydrochloride or copper ions in rat plasma. The results indicated that the aglycone of this compound had a more potent inhibitory effect on the formation of cholesteryl ester hydroperoxides compared to this compound itself and p-hydroxybenzoic acid.
| Antioxidant Assay | IC50 Value | Reference |
|---|---|---|
| DPPH Radical Scavenging Assay | Data Not Available | Data Not Available |
| ABTS Radical Scavenging Assay | Data Not Available | Data Not Available |
Diverse Applications in Scientific Research and Chemical Industries
Utility as a Reagent in Complex Organic Synthesis Reactions
Malakin serves as a reagent in various organic synthesis reactions. The compound itself can be synthesized through different routes, including cyclization reactions, which involve forming a ring structure by connecting the ends of a linear precursor molecule. These reactions typically require a suitable solvent and a catalyst to facilitate the cyclization process. The reflux method, involving continuous boiling and condensing of the reaction mixture, is often employed to ensure reactants are heated without loss of products.
This compound participates in several types of chemical transformations, including oxidation, reduction, and substitution reactions. Oxidation involves the addition of oxygen or removal of hydrogen, commonly using oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide. Reduction, conversely, involves adding hydrogen or removing oxygen, often utilizing reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165). Substitution reactions entail replacing one functional group with another, frequently employing halogens in the presence of a catalyst. These versatile reaction capabilities highlight this compound's role in constructing more complex molecular architectures. The synthesis of medicinal preparations can depend upon organic compounds like this compound. forgottenbooks.com
Application in Biological Research as a Specific Enzymatic Inhibitor
In biological research, this compound has been investigated for its inhibitory effects on specific enzymes. Studies have focused on its activity against DNA polymerase theta, an enzyme critical for DNA repair and replication processes. By inhibiting DNA polymerase theta, this compound can interfere with DNA replication. This mechanism of action is of significant interest in biological research, particularly in understanding cellular processes related to DNA maintenance and proliferation.
Enzyme inhibitors, in general, function by binding to an enzyme and reducing its activity. patsnap.com This interaction can be reversible or irreversible, influencing biochemical pathways and metabolic regulation. patsnap.com Competitive inhibitors, for instance, structurally resemble the enzyme's natural substrate and compete for the active site, while non-competitive inhibitors bind to a different site, altering the enzyme's shape and function. patsnap.com While the specific type of inhibition exerted by this compound on DNA polymerase theta requires detailed enzymatic studies, its identified inhibitory activity positions it as a valuable tool in molecular biology research to probe the functions of this particular enzyme.
Role in the Development of Novel Chemical Entities for Pharmaceutical Endeavors
This compound is considered a potential candidate for drug development due to its biological activities. Historically, it was introduced as a synthetic therapeutic agent for managing acute arthritis and as an antipyretic. It demonstrated a gradual but sustained antipyretic effect and was noted as particularly effective in tuberculosis-associated fevers and neuropathic pain.
Future Directions and Emerging Research Perspectives
Exploration of Novel Green Chemistry Synthetic Pathways for Malakin
The synthesis of chemical compounds is increasingly focusing on sustainable and environmentally friendly methodologies, aligning with the principles of green chemistry nih.govsynthiaonline.com. For this compound, exploring novel green chemistry synthetic pathways is a significant future direction. Current descriptions of this compound synthesis mention methods involving cyclization reactions and the reflux method, utilizing solvents and catalysts . Future research could investigate alternative, greener approaches, such as:
Catalysis: Developing more efficient and environmentally benign catalytic systems for the esterification and imine formation steps involved in this compound synthesis. This could include biocatalysis, utilizing enzymes to catalyze specific reactions under milder conditions, or the use of heterogeneous catalysts that are easily recoverable and reusable synthiaonline.comacs.org.
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents nih.govsynthiaonline.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final this compound molecule, minimizing waste generation acs.org.
Continuous Flow Chemistry: Implementing continuous flow processes for this compound synthesis, which can offer better control over reaction parameters, improved safety, and higher efficiency compared to batch processes.
Research into green synthesis for other compounds, such as artemisinin, has demonstrated the potential for significantly more efficient and environmentally friendly production methods using plant waste and biocatalysts mpg.de. Applying similar principles to this compound synthesis could lead to more sustainable and cost-effective production.
Advanced Spectroscopic and Structural Characterization Techniques for this compound and its Derivatives
Precise structural elucidation and characterization are fundamental to understanding the properties and behavior of this compound and its derivatives. While techniques like NMR, HPLC, melting point determination, IR, MS, and elemental analysis are standard for characterization, future research can leverage more advanced spectroscopic and structural methods . These include:
High-Resolution NMR Spectroscopy: Utilizing advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, to gain more detailed insights into the molecular structure, conformation, and dynamics of this compound in different phases or environments aip.orgwm.eduacs.org. Research in NMR spectroscopy is continually advancing, particularly for complex molecules and paramagnetic materials acs.orgrespectprogram.org.
Single-Crystal X-ray Crystallography: Obtaining high-quality single crystals of this compound and its derivatives to definitively determine their three-dimensional molecular structure, including bond lengths, angles, and crystal packing arrangements rsc.orgspringernature.comnih.govlibretexts.org. X-ray diffraction is a powerful tool for structural analysis of crystalline solids rsc.orgnih.govlibretexts.org.
Mass Spectrometry-Based Techniques: Employing advanced mass spectrometry methods like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to accurately determine the molecular weight and fragmentation patterns, aiding in the identification and structural confirmation of this compound and its metabolites or degradation products.
Vibrational Spectroscopy: Utilizing techniques such as Raman spectroscopy and surface-enhanced Raman spectroscopy (SERS) to obtain detailed information about the vibrational modes of this compound, providing insights into its functional groups and molecular interactions.
** hyphenated Techniques:** Combining separation techniques like chromatography (e.g., GC or LC) with spectroscopic methods (e.g., GC-MS, LC-NMR) for the analysis of complex mixtures containing this compound or for the identification of impurities and related substances.
These advanced techniques can provide a more comprehensive understanding of this compound's physicochemical properties, which is crucial for rational drug design and formulation development.
In-depth Elucidation of Undiscovered Biological Targets and Pathways
While this compound has been noted for potential biological activities including inhibition of DNA polymerase theta, and possible antimicrobial and anti-inflammatory effects, the full spectrum of its biological targets and underlying mechanisms remains to be fully elucidated . Future research should focus on:
High-Throughput Screening: Implementing high-throughput screening assays against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel interactions nih.gov.
Omics Technologies: Utilizing transcriptomics, proteomics, and metabolomics to understand how this compound affects gene expression, protein profiles, and metabolic pathways in biological systems.
Target Deconvolution Studies: Employing techniques like affinity chromatography, pull-down assays, and chemical proteomics to isolate and identify the specific proteins or biomolecules that this compound interacts with vscht.cz.
In Silico Approaches: Using computational methods such as molecular docking and dynamics simulations to predict potential binding sites and interactions with biological targets based on this compound's chemical structure nih.gov.
Pathway Analysis: Investigating the downstream effects of this compound binding to its targets and mapping the affected signaling pathways using techniques like Western blotting, ELISA, and reporter assays.
Understanding the complete profile of this compound's biological interactions and the pathways it modulates is essential for determining its therapeutic potential and identifying any off-target effects. Research into malarial kinases, for instance, highlights the importance of identifying novel targets for drug discovery, a principle applicable to understanding this compound's effects nih.gov.
Rational Design and Synthesis of this compound Analogues with Tailored Chemical Functionality
The rational design and synthesis of this compound analogues involve modifying its chemical structure to enhance desired properties, such as potency, selectivity, stability, or pharmacokinetic profiles vscht.czisopsoc.org. This requires a deep understanding of the structure-activity relationship (SAR) of this compound. Future research in this area could involve:
Structure-Based Design: Utilizing structural information obtained from techniques like X-ray crystallography and NMR to design analogues that fit more effectively into the binding sites of identified biological targets libretexts.orgwashington.edu.
Activity-Based Profiling: Synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule and evaluating their biological activity to establish SARs vscht.czisopsoc.org.
Computational Chemistry: Employing computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, to predict the properties and activities of potential analogues before their synthesis.
Synthetic Methodology Development: Developing efficient and versatile synthetic routes to access a wide range of this compound analogues with diverse functional groups and structural modifications rsc.org.
Bioconjugation: Exploring the possibility of conjugating this compound or its analogues to targeting moieties, such as antibodies or peptides, to deliver them specifically to desired cells or tissues.
The design and synthesis of analogues have been successful in developing compounds with improved bioactivity in other areas, such as brassinosteroids vscht.czisopsoc.org. Applying a similar rational approach to this compound could yield derivatives with enhanced therapeutic properties or novel applications.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What are the critical considerations for designing reproducible experiments involving Malakin synthesis and characterization?
- Methodological Answer : Experimental design should prioritize reproducibility by detailing reaction conditions (solvents, catalysts, temperature), stoichiometry, and purification methods. Include validation steps such as NMR (¹H/¹³C), HPLC purity analysis, and melting point determination. For novel compounds, provide full spectroscopic data (IR, MS) and elemental analysis. Ensure compliance with journal guidelines for experimental sections, which require explicit protocols for replication .
Q. How can researchers ensure the statistical validity of pharmacological data for this compound derivatives?
- Methodological Answer : Use appropriate sample sizes (power analysis) and include controls (positive/negative) in bioassays. Report IC₅₀/EC₅₀ values with confidence intervals and standard deviations. Validate assays through dose-response curves and replicate experiments across independent trials. Statistical methods (e.g., ANOVA, t-tests) must align with data distribution assumptions, as outlined in pharmacological reporting standards .
Q. What are the best practices for characterizing this compound’s physicochemical properties in academic studies?
- Methodological Answer : Employ a tiered approach:
- Primary characterization : NMR, FTIR, and mass spectrometry for structural confirmation.
- Secondary analysis : Solubility (logP), thermal stability (DSC/TGA), and crystallinity (XRD).
- Advanced profiling : In silico modeling (e.g., DFT for electronic properties) paired with experimental validation. Cross-reference data with established literature to identify anomalies .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
Re-evaluate assumptions : Check force fields in molecular dynamics simulations or basis sets in DFT calculations.
Experimental replication : Confirm synthetic pathways and purity.
Contextual analysis : Compare solvent effects, temperature, and catalytic conditions with computational parameters.
Publish negative results and methodological limitations to aid community-driven error correction .
Q. What strategies are effective for integrating multi-omics data in this compound’s mechanism-of-action studies?
- Methodological Answer :
- Data triangulation : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to identify convergent pathways.
- Network analysis : Use tools like STRING or Cytoscape to map protein-protein interactions influenced by this compound.
- Validation : Apply CRISPR/Cas9 knockouts or siRNA silencing to confirm target engagement. Document workflows in FAIR-compliant repositories for transparency .
Q. How can researchers address ethical and methodological challenges in this compound’s in vivo toxicity studies?
- Methodological Answer :
- Ethical compliance : Follow ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints.
- Bias mitigation : Use blinding during data collection and randomized treatment allocation.
- Data integrity : Pre-register protocols on platforms like OSF and share raw data (e.g., histopathology images, serum biomarkers) in public databases .
Data Synthesis & Reporting
Q. What frameworks are recommended for synthesizing conflicting literature findings on this compound’s polymorphic behavior?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map discrepancies. Categorize studies by crystallization methods (e.g., solvent evaporation vs. cooling rates) and analyze trends via meta-regression. Highlight gaps, such as underrepresented conditions, and propose standardized characterization protocols .
Q. How should researchers structure a discussion section to highlight this compound’s novelty while acknowledging limitations?
- Methodological Answer : Use a three-part framework:
Novelty : Contrast findings with prior work (e.g., higher catalytic efficiency or unique binding modes).
Limitations : Address sample heterogeneity, assay sensitivity, or model applicability.
Implications : Suggest follow-up studies (e.g., in vivo efficacy trials or scale-up challenges). Cite recent reviews to contextualize contributions .
Tables for Reference
| Aspect | Key Parameters | Reporting Standards |
|---|---|---|
| Synthesis | Yield, purity, reaction time | NMR, HPLC ≥95% purity |
| Pharmacology | IC₅₀, selectivity indices, toxicity (LD₅₀) | Dose-response ± SEM |
| Computational Studies | Basis sets, solvation models, convergence | DOI-linked input files |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
